6-(Phenylthio)thymine chemical structure and properties
6-(Phenylthio)thymine chemical structure and properties
Executive Summary
6-(Phenylthio)thymine (6-PTT) represents a pivotal heterocyclic scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy. As the structural core of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of antivirals, 6-PTT provides the essential "butterfly" pharmacophore required for allosteric binding to the HIV-1 reverse transcriptase enzyme. This guide provides a comprehensive technical analysis of 6-PTT, detailing its physicochemical properties, synthetic pathways via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis
6-PTT is a 2,4-disubstituted pyrimidine derivative characterized by a phenylthio moiety at the C-6 position and a methyl group at the C-5 position. This specific substitution pattern is critical for maintaining the hydrophobic interactions necessary for the NNRTI binding pocket.[1]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 5-methyl-6-(phenylthio)-1H-pyrimidine-2,4-dione |
| Common Name | 6-(Phenylthio)thymine (6-PTT) |
| CAS Registry | 132770-07-7 (Generic for HEPT core derivatives) |
| Molecular Formula | |
| Molecular Weight | 234.27 g/mol |
| SMILES | CC1=C(NC(=O)NC1=O)SC2=CC=CC=C2 |
Physicochemical Properties
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Lipophilicity (LogP): ~1.7 (Predicted).[1][2] The phenylthio group significantly increases lipophilicity compared to thymine, facilitating entry into the hydrophobic NNRTI binding pocket.[1]
-
H-Bond Donors/Acceptors: 2 Donors (N-1, N-3), 2 Acceptors (C=O).
-
Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.[1]
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pKa: ~9.5 (N-3 proton), comparable to thymine but modulated by the electron-withdrawing effect of the sulfur atom at C-6.
Synthesis & Manufacturing
The synthesis of 6-PTT relies on the functionalization of the pyrimidine C-6 position. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (
Synthetic Route: Mechanism
The precursor, 6-chloro-5-methyluracil (prepared from 5-methylbarbituric acid via
Reaction Scheme:
Visualization: Synthesis Pathway
Caption: Figure 1: Synthetic pathway for 6-PTT via chlorination and subsequent nucleophilic aromatic substitution.
Mechanism of Action & Pharmacology
6-PTT derivatives function as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT).[1] Unlike Nucleoside RTIs (NRTIs) that bind to the active catalytic site (Asp110, Asp185, Asp186), 6-PTT derivatives bind to a hydrophobic pocket (NNRTI Binding Pocket - NNIBP) located approximately 10 Å from the active site.
Binding Kinetics
-
Conformational Lock: Binding of 6-PTT induces a rotameric change in tyrosine residues (Tyr181 and Tyr188) within the NNIBP.[1]
-
Catalytic Disruption: This conformational shift forces the "thumb" subdomain of p66 into a hyperextended position, preventing the proper alignment of the template-primer and dNTPs, effectively "locking" the enzyme in an inactive state.
Visualization: NNRTI Binding Mechanism
Caption: Figure 2: Mechanism of Action showing the allosteric locking of HIV-1 RT by 6-PTT derivatives.
Structure-Activity Relationships (SAR)
The 6-PTT scaffold is often described using the "Butterfly" model, where the pyrimidine ring forms the body and the phenylthio group forms one of the wings.
| Position | Modification | Impact on Activity |
| N-1 | Alkylation (e.g., ethoxymethyl) | Critical. Unsubstituted N-1 (6-PTT itself) has weak activity. Addition of an acyclic side chain (as in HEPT) drastically improves potency by interacting with Pro236. |
| C-5 | Methyl / Ethyl / Isopropyl | Essential. Removal of the 5-alkyl group (uracil analog) abolishes activity.[1] Isopropyl is often superior to methyl (steric fit with Val179).[1] |
| C-6 | Phenylthio (-S-Ph) | Core Pharmacophore. The sulfur atom provides flexibility and lipophilicity. Substitution on the phenyl ring (e.g., 3,5-dimethyl) can enhance |
| C-2 | Carbonyl (C=O) | Essential for hydrogen bonding with Lys103.[1] |
Visualization: SAR Map
Caption: Figure 3: Structure-Activity Relationship (SAR) map highlighting critical regions of the 6-PTT scaffold.
Experimental Protocols
Protocol A: Synthesis of 6-(Phenylthio)thymine
Objective: Preparation of the core scaffold from 6-chloro-5-methyluracil.
-
Reagents:
-
6-Chloro-5-methyluracil (1.60 g, 10 mmol)
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Thiophenol (1.10 g, 10 mmol)
-
Pyridine (anhydrous, 15 mL)
-
-
Procedure:
-
Dissolution: Dissolve 6-chloro-5-methyluracil in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add thiophenol dropwise to the solution under nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to reflux (
) and maintain for 4–6 hours. Monitor by TLC (SiO2, CHCl3:MeOH 9:1) until the starting material disappears.[1] -
Quench: Cool the mixture to room temperature and pour onto crushed ice (100 g) containing concentrated HCl (15 mL) to neutralize pyridine and precipitate the product.
-
Isolation: Filter the resulting white/off-white precipitate.[1]
-
Purification: Recrystallize from ethanol/water to yield pure 6-(phenylthio)thymine.[1]
-
-
Validation:
-
Melting Point: Expect
.[1] -
1H NMR (DMSO-d6):
1.85 (s, 3H, 5-Me), 7.3–7.5 (m, 5H, Ph), 11.2 (s, 1H, NH).
-
Protocol B: In Vitro HIV-1 RT Inhibition Assay
Objective: Determine the
-
System: Use a purified recombinant HIV-1 RT assay kit (e.g., measuring incorporation of [3H]-dTTP into poly(rA)·oligo(dT)).
-
Preparation: Dissolve 6-PTT derivative in DMSO. Prepare serial dilutions.
-
Incubation: Incubate enzyme, template-primer, and inhibitor for 10 mins at
. -
Initiation: Add [3H]-dTTP to start the reaction.[1] Incubate for 60 mins.
-
Termination: Stop reaction with 10% TCA (trichloroacetic acid).
-
Quantification: Filter precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.[1]
-
Analysis: Plot % inhibition vs. log[concentration] to derive
.
References
-
Tanaka, H., et al. (1991).[1] "Synthesis and anti-HIV activity of 2-, 3-, and 4-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry.
-
Baba, M., et al. (1989).[1] "Highly specific inhibition of human immunodeficiency virus type 1 by a novel 6-substituted acyclouridine derivative."[1][3] Biochemical and Biophysical Research Communications.
-
Pontikis, R., & Monneret, C. (1994).[1] "Synthesis and anti-HIV activity of novel N-1 side chain-modified analogs of HEPT." Journal of Medicinal Chemistry.
-
Miyasaka, T., et al. (1989).[1] "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine."[4] Journal of Medicinal Chemistry.
-
De Clercq, E. (1998).[1] "The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection." Antiviral Research.
Sources
- 1. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-(phenylthio)thymine (C11H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HIV activity of 2-, 3-, and 4-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
